Cas no 950333-77-4 (2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide)

2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide structure
950333-77-4 structure
商品名:2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide
CAS番号:950333-77-4
MF:C14H12N2O3
メガワット:256.256683349609
CID:6319037
PubChem ID:22519676

2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide 化学的及び物理的性質

名前と識別子

    • 2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide
    • CCG-161698
    • AKOS001902256
    • F5791-1020
    • 2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide
    • 950333-77-4
    • 2-(1,2-benzoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide
    • 2-(benzo[d]isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide
    • SR-01000924807
    • SR-01000924807-1
    • インチ: 1S/C14H12N2O3/c17-14(15-9-10-4-3-7-18-10)8-12-11-5-1-2-6-13(11)19-16-12/h1-7H,8-9H2,(H,15,17)
    • InChIKey: YISOVDKRVFUWIM-UHFFFAOYSA-N
    • ほほえんだ: O1C2C=CC=CC=2C(CC(NCC2=CC=CO2)=O)=N1

計算された属性

  • せいみつぶんしりょう: 256.08479225g/mol
  • どういたいしつりょう: 256.08479225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 324
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 68.3Ų

2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5791-1020-5mg
2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide
950333-77-4
5mg
$69.0 2023-09-09
Life Chemicals
F5791-1020-3mg
2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide
950333-77-4
3mg
$63.0 2023-09-09
Life Chemicals
F5791-1020-15mg
2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide
950333-77-4
15mg
$89.0 2023-09-09
Life Chemicals
F5791-1020-5μmol
2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide
950333-77-4
5μmol
$63.0 2023-09-09
Life Chemicals
F5791-1020-1mg
2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide
950333-77-4
1mg
$54.0 2023-09-09
Life Chemicals
F5791-1020-2mg
2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide
950333-77-4
2mg
$59.0 2023-09-09
Life Chemicals
F5791-1020-2μmol
2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide
950333-77-4
2μmol
$57.0 2023-09-09
Life Chemicals
F5791-1020-4mg
2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide
950333-77-4
4mg
$66.0 2023-09-09
Life Chemicals
F5791-1020-10μmol
2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide
950333-77-4
10μmol
$69.0 2023-09-09
Life Chemicals
F5791-1020-10mg
2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide
950333-77-4
10mg
$79.0 2023-09-09

2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide 関連文献

2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamideに関する追加情報

Professional Introduction to Compound with CAS No. 950333-77-4 and Product Name: 2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide

Compound with the CAS number 950333-77-4 and the product name 2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The molecular structure of this compound incorporates key functional groups that contribute to its unique chemical properties and biological interactions, making it a subject of intense research interest.

The core structure of 2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide features a benzoxazole moiety linked to a furan ring through an amide bond. The benzoxazole ring is known for its stability and presence in numerous bioactive molecules, while the furan ring introduces additional electronic and steric properties that can influence the compound's reactivity and biological activity. This combination of heterocyclic rings has been explored in various drug discovery efforts due to its potential to interact with biological targets in multiple ways.

In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The benzoxazole-furan amide scaffold has shown promise in this regard, with several derivatives demonstrating inhibitory effects on key enzymes and receptors involved in these diseases. For instance, studies have highlighted the potential of this scaffold to interfere with kinases and other enzymes that play critical roles in cell signaling pathways.

One of the most compelling aspects of 2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide is its ability to engage with multiple targets simultaneously. This multitarget engagement can lead to synergistic effects, potentially enhancing therapeutic outcomes while minimizing side effects. The compound's amide group provides a hinge-binding motif that is commonly found in drug molecules, allowing it to interact effectively with protein surfaces. Additionally, the presence of both benzoxazole and furan rings offers a balance between lipophilicity and polarizability, which is crucial for achieving optimal pharmacokinetic properties.

Recent computational studies have further elucidated the binding interactions of this compound with various biological targets. Molecular docking simulations have revealed that 2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide can bind tightly to several protein kinases, including those overexpressed in cancer cells. The benzoxazole ring is particularly important for forming hydrogen bonds with key residues in the active sites of these enzymes, while the furan ring contributes to hydrophobic interactions. These findings suggest that this compound may have potent inhibitory activity against these kinases.

In vitro experiments have begun to validate these computational predictions. Initial assays have shown that 2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide exhibits significant inhibitory effects on selected kinases at concentrations comparable to those observed in other successful drug candidates. Moreover, preliminary toxicity studies indicate that the compound is well-tolerated at these concentrations, suggesting a favorable safety profile. These results are particularly encouraging given the challenges associated with developing kinase inhibitors that balance efficacy with safety.

The development of new therapeutic agents often involves optimizing existing scaffolds to improve their pharmacological properties. In the case of benzoxazole-furan amides, researchers have focused on modifying substituents on the benzoxazole and furan rings to enhance binding affinity and selectivity. For example, introducing halogen atoms or other electron-withdrawing groups into these rings can strengthen interactions with biological targets without compromising solubility or metabolic stability.

Advances in synthetic chemistry have also enabled the efficient preparation of complex derivatives like 2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide. Modern synthetic routes allow for precise control over regioselectivity and stereoselectivity, ensuring that desired analogs are produced with high purity. These synthetic advancements are critical for enabling rapid screening of large libraries of compounds and for facilitating structural optimization efforts.

The potential applications of this compound extend beyond oncology. Researchers are exploring its utility in treating inflammatory diseases by targeting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). The structural features of benzoxazole-furan amides make them versatile platforms for developing anti-inflammatory agents, as they can modulate multiple steps in inflammatory pathways without causing significant side effects.

Neurodegenerative diseases represent another area where this class of compounds shows promise. Preliminary evidence suggests that derivatives like 2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide may interact with receptors or enzymes involved in neuroprotection and synaptic function. Given the growing prevalence of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, there is substantial interest in identifying new molecules that can slow disease progression or improve symptoms.

The synthesis and characterization of benzoxazole-furan amides continue to be areas of active research. Recent publications have described novel synthetic strategies that improve yield and scalability while maintaining high chemical purity. These methods are essential for transitioning promising candidates into clinical development programs.

As our understanding of biological systems grows more sophisticated, so too does our ability to design molecules that interact specifically with disease-causing targets. The combination of computational chemistry, synthetic organic chemistry, and biophysical techniques has revolutionized drug discovery over the past few decades. Compounds like 950333-77-4 / 2-(1,2-benzoxazol-3-yl)-N-(furan-2-y l)methylacetamide exemplify how interdisciplinary approaches can lead to breakthroughs in therapeutic development.

In conclusion,950333 - 77 - 4 / 2 - (1 , 2 - benz ox az ol - 3 - yl ) - N - ( furan - 2 - yl )m ethyl acet am ide represents a significant step forward in pharmaceutical innovation . Its unique molecular architecture , coupled wi th promising preclinical data , positions it as a valuable candidate for further development . As research continues , we can expect additional insights into its potential applications across various therapeutic areas .

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